ethyl 2-{4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetate
Description
Overview of Ethyl 2-{4-Bromo-2-[(1E)-(Hydroxyimino)Methyl]-6-Methoxyphenoxy}Acetate
This compound is a brominated aromatic compound with the molecular formula $$ \text{C}{12}\text{H}{14}\text{Br}\text{N}\text{O}_{5} $$ and a molecular weight of 332.15 g/mol. Its structure features a phenoxy backbone substituted with bromine at the 4-position, a methoxy group at the 6-position, and a (1E)-hydroxyiminomethyl group at the 2-position, linked to an ethyl acetate moiety (Figure 1). The E-configuration of the hydroxyimino group is critical for its stereochemical properties and reactivity.
Table 1: Key physicochemical properties of this compound.
Historical Context and Discovery
This compound was first synthesized in the early 2000s, with its initial registration in the PubChem database in 2006. Early synthetic routes involved Friedel-Crafts acylation and subsequent functionalization of brominated phenolic precursors. For example, aluminum chloride-mediated reactions were employed to introduce acetyl groups to brominated aromatic rings, followed by oxime formation through hydroxylamine treatment. The compound’s development was driven by its potential as an intermediate in pharmaceutical and agrochemical research, particularly for antimicrobial and antifungal agents.
Relevance to Contemporary Chemical Research
This compound has garnered attention in multiple domains:
- Pharmaceutical Chemistry : Its hydroxyimino and ester groups make it a versatile scaffold for designing protease inhibitors and antibacterial agents. Derivatives of similar structures have shown activity against Pseudomonas aeruginosa and Staphylococcus aureus.
- Organic Synthesis : The compound serves as a precursor for palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl structures. For instance, Suzuki-Miyaura couplings with boronic acids have been used to diversify its aromatic core.
- Coordination Chemistry : The hydroxyimino group acts as a bidentate ligand, forming stable complexes with transition metals like palladium and copper. These complexes are explored in catalytic applications, including C–H activation.
Scope and Objectives of the Review
This review focuses on:
- Synthesizing this compound via established and novel methodologies.
- Characterizing its structural and electronic properties using spectroscopic and computational tools.
- Evaluating its applications in medicinal chemistry, catalysis, and materials science. Safety, pharmacokinetic, and dosage-related data are excluded, as per the scope guidelines.
Properties
IUPAC Name |
ethyl 2-[4-bromo-2-[(E)-hydroxyiminomethyl]-6-methoxyphenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO5/c1-3-18-11(15)7-19-12-8(6-14-16)4-9(13)5-10(12)17-2/h4-6,16H,3,7H2,1-2H3/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZAZMYKYTXPDR-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Br)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetate typically involves multiple steps:
Bromination: The starting material, 2-hydroxy-6-methoxybenzaldehyde, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane to introduce the bromine atom at the 4-position.
Oximation: The brominated product is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the hydroxyimino group.
Esterification: Finally, the phenolic hydroxyl group is esterified with ethyl bromoacetate in the presence of a base like potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines) in the presence of a base (e.g., triethylamine) and a solvent (e.g., ethanol).
Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Corresponding substituted phenoxyacetates.
Reduction: Ethyl 2-{4-amino-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetate.
Oxidation: Ethyl 2-{4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-carboxyphenoxy}acetate.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-{4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetate serves as a valuable building block for synthesizing bioactive molecules. Its structural components allow for modifications that can lead to new pharmaceuticals targeting various diseases, particularly cancer.
Case Study: Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties by targeting antiapoptotic proteins such as Bcl-2. Studies have shown that structural analogs enhance binding affinity to Bcl-2 proteins, leading to increased cytotoxicity against cancer cell lines. This compound may function as an antagonist to these proteins, potentially sensitizing cancer cells to standard therapies like cisplatin.
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of complex organic compounds due to its unique reactivity profile. It can undergo various chemical reactions, including substitution, reduction, and oxidation.
Types of Reactions:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Reduction Reactions: The hydroxyimino group can be reduced to an amine.
- Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid.
Material Science
This compound can be incorporated into polymers or used as a precursor for materials with specific electronic or optical properties. Its incorporation into polymer matrices could lead to the development of advanced materials with tailored functionalities.
Mechanism of Action
The mechanism of action of ethyl 2-{4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyimino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-{4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetate can be compared with similar compounds such as:
Ethyl 2-{4-chloro-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetate: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological activity.
Ethyl 2-{4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-hydroxyphenoxy}acetate: The methoxy group is replaced by a hydroxyl group, which can significantly change its chemical properties and applications.
Biological Activity
Ethyl 2-{4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetate is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several functional groups, including a bromine atom, a hydroxyimino group, and a methoxy group attached to a phenoxy ring. Its molecular formula is with a molecular weight of approximately 316.15 g/mol. The structure can be represented as:
The biological activity of this compound is influenced by its ability to interact with various biological targets. The hydroxyimino group can form hydrogen bonds, enhancing binding affinity to proteins or enzymes. The bromine atom can participate in halogen bonding, which may further influence the compound's specificity and efficacy in biological systems.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties by targeting antiapoptotic proteins such as Bcl-2. For instance, studies have shown that structural analogs can enhance binding affinity to Bcl-2 proteins, leading to increased cytotoxicity against cancer cell lines. This compound may similarly function as an antagonist to these proteins, potentially sensitizing cancer cells to standard therapies like cisplatin .
Structure-Activity Relationship (SAR)
A study on related compounds revealed that modifications at specific positions on the phenolic ring significantly affect biological activity. For example, the introduction of different halogens or functional groups can modulate binding affinities and cytotoxicity levels. This suggests that this compound could be optimized for enhanced therapeutic effects through systematic structural modifications .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that related compounds with hydroxyimino groups showed increased cytotoxic effects against various cancer cell lines, indicating a potential role for this compound in cancer therapy.
- Binding Affinity Assessments : Binding studies using fluorescence polarization have shown that compounds similar to this compound exhibit strong interactions with antiapoptotic proteins, suggesting that this compound may also possess similar binding characteristics .
Comparative Analysis
A comparison with structurally similar compounds highlights the impact of substituents on biological activity:
| Compound Name | Key Substituents | Biological Activity |
|---|---|---|
| Ethyl 2-{4-chloro-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetate | Chlorine instead of Bromine | Moderate cytotoxicity |
| Ethyl 2-{4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-hydroxyphenoxy}acetate | Hydroxyl instead of Methoxy | Increased solubility; altered activity |
Q & A
Q. Optimization considerations :
- Temperature control during oxime formation to prevent isomerization.
- Use of inert atmosphere (N₂/Ar) to avoid oxidation of sensitive intermediates.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product from by-products like unreacted bromoacetate .
Basic Question: What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?
Answer:
A combination of spectroscopic methods is essential:
- ¹H/¹³C NMR :
- The (E)-hydroxyimino group (CH=N-OH) shows a singlet at δ 8.2–8.5 ppm (¹H) and a carbon resonance at δ 150–155 ppm (¹³C) .
- The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C).
- IR Spectroscopy :
- Stretching vibrations for C=N (1630–1650 cm⁻¹) and O-H (3200–3400 cm⁻¹) confirm the oxime moiety .
- X-ray Crystallography :
- Resolves stereochemistry (e.g., (E)-configuration) and bond angles, with typical C=N bond lengths of ~1.28 Å .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
